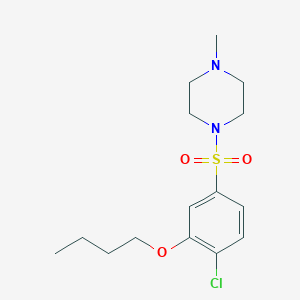![molecular formula C9H11NO2 B359560 [(2-Methylphenyl)amino]acetic acid CAS No. 21911-61-5](/img/structure/B359560.png)
[(2-Methylphenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methylphenyl)amino]acetic acid, also known as 4-methylphenyl glycine , is a compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.189 Da .
Synthesis Analysis
The synthesis of 2-phenyl acetic acid derivatives, which could potentially include this compound, has been described in a patent . The process involves the preparation of a compound of formula I, which are valuable intermediates for the manufacture of therapeutically active compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccccc1CC(O)=O . This indicates that the compound contains an amino group (NH2) attached to a 2-methylphenyl group, and an acetic acid group (CH2COOH). Chemical Reactions Analysis
Amino acids, including this compound, can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . The pH at which a given amino acid exists in solution as a zwitterion is called the isoelectric point .Physical And Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, isoelectric point, the nature of the solvent, and temperature .科学的研究の応用
Advanced Oxidation Processes for Compound Degradation
Advanced Oxidation Processes (AOPs) are used to treat acetaminophen and similar compounds from aqueous media, leading to different by-products like hydroquinone, acetic acid, and others. AOPs aim to enhance the degradation of persistent organic pollutants in the environment, providing a pathway for reducing the ecological footprint of pharmaceuticals and other recalcitrant compounds in water bodies (Qutob et al., 2022).
Herbicide Toxicity and Environmental Impact
The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. Research suggests a need for assessing exposure and degradation studies to understand the effects on non-target species and ecosystems, potentially paralleling concerns for similar chemical compounds' environmental fate and impact (Zuanazzi et al., 2020).
Antimicrobial Properties of Acetic Acid
Studies on acetic acid reveal its role in yeast regulated cell death, highlighting its potential biotechnological and biomedical applications. Understanding how acetic acid modulates cellular functions can inform the development of more robust yeast strains for industrial applications and improved biomedical strategies (Chaves et al., 2021).
Biotechnological Routes from Biomass
Lactic acid, produced from the fermentation of biomass, serves as a precursor for various valuable chemicals such as pyruvic acid, acrylic acid, and others. This highlights the potential of utilizing organic acids from biomass as feedstocks for green chemistry, offering insights into sustainable chemical production routes that could be relevant for exploring applications of similar compounds (Gao et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-(2-methylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPOHVRBXIPFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944506 |
Source


|
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21911-61-5 |
Source


|
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B359484.png)

![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)
![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)

![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)


![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)


